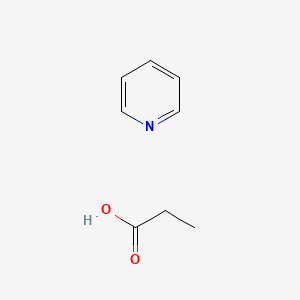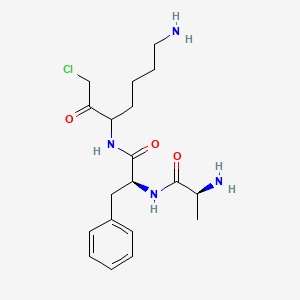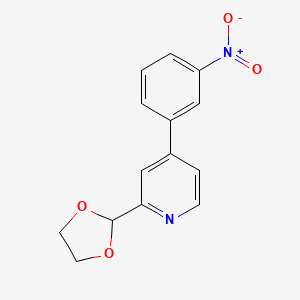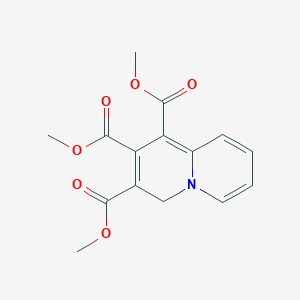
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is a complex organic compound with the molecular formula C15H15NO6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester
- 4-Thioxo-4H-quinolizine-1,3-dicarboxylic acid diethyl ester
- 6,7,8,9-Tetrahydro-2H-quinolizine-1,2,3,4-tetracarboxylic acid tetramethyl ester
Uniqueness
4H-Quinolizine-1,2,3-tricarboxylic acid, trimethyl ester is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
53943-37-6 |
|---|---|
Fórmula molecular |
C15H15NO6 |
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
trimethyl 4H-quinolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H15NO6/c1-20-13(17)9-8-16-7-5-4-6-10(16)12(15(19)22-3)11(9)14(18)21-2/h4-7H,8H2,1-3H3 |
Clave InChI |
JNWLJJBTYMQBLD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C2C=CC=CN2C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)

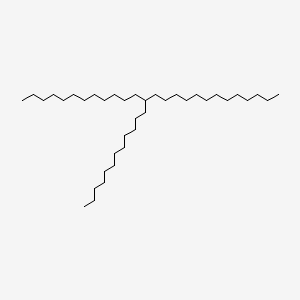
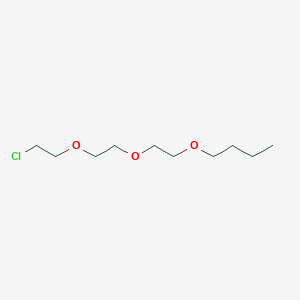

![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
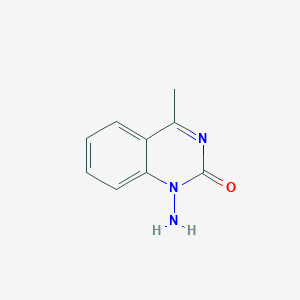
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
